molecular formula C25H25Cl3N2O4S B2934355 Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216585-15-7

Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2934355
CAS No.: 1216585-15-7
M. Wt: 555.9
InChI Key: SMSJYSWCJVDCCN-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule characterized by a tetrahydrothienopyridine core. This compound features a benzyl group at the 6-position, a 2-(2,4-dichlorophenoxy)acetamido substituent at the 2-position, and an ethyl carboxylate ester at the 3-position . The 2,4-dichlorophenoxy moiety introduces significant lipophilicity and steric bulk, which may enhance binding affinity to hydrophobic targets or receptors. Crystallographic studies of related compounds (e.g., ethyl 2-amino-6-benzyl derivatives) confirm the structural rigidity of the tetrahydrothienopyridine scaffold, which likely contributes to its stability in biological systems .

Properties

IUPAC Name

ethyl 6-benzyl-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24Cl2N2O4S.ClH/c1-2-32-25(31)23-18-10-11-29(13-16-6-4-3-5-7-16)14-21(18)34-24(23)28-22(30)15-33-20-9-8-17(26)12-19(20)27;/h3-9,12H,2,10-11,13-15H2,1H3,(H,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSJYSWCJVDCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential pharmaceutical applications. This article reviews its biological activity based on diverse research findings, including antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological activities.

Chemical Structure

The compound has the following chemical formula: C25H24Cl2N2O4S·HCl. Its structure features a thieno[2,3-c]pyridine core with various substituents that may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant antimicrobial properties. A study screened similar compounds against various bacterial strains:

Microorganism Activity
Escherichia coliSignificant inhibition
Staphylococcus aureusSignificant inhibition
Pseudomonas aeruginosaModerate inhibition
Streptococcus pyogenesModerate inhibition
Klebsiella pneumoniaeSignificant inhibition

These results suggest that this compound may possess similar antimicrobial properties due to its structural analogies with other effective compounds .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in various studies. It is suggested that the presence of the dichlorophenoxy group contributes to its efficacy by modulating inflammatory pathways. Research indicates that compounds with similar structures can inhibit the release of pro-inflammatory cytokines and enzymes from immune cells .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit specific enzymes involved in microbial metabolism or inflammatory processes.
  • Receptor Modulation : The compound may interact with various receptors involved in inflammation and immune response.
  • Cell Membrane Disruption : Antimicrobial activity may be due to disruption of microbial cell membranes.

Case Studies

  • Antibacterial Efficacy : A study involving a series of thieno[2,3-c]pyridine derivatives demonstrated their ability to inhibit growth in multiple bacterial strains. The derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Inflammation Model : In an animal model of inflammation, similar compounds showed reduced swelling and pain indicators when administered prior to inflammatory stimuli. This suggests potential for therapeutic use in inflammatory diseases .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group (–COOEt) and acetamido moiety (–NHCO–) are key reactive sites for hydrolysis under acidic or basic conditions:

Reaction Type Conditions Expected Product
Ester hydrolysisAqueous NaOH/HCl, refluxCarboxylic acid derivative (3-carboxylic acid)
Amide hydrolysisStrong acid (e.g., H₂SO₄)2-(2,4-dichlorophenoxy)acetic acid and amine derivative (free –NH₂ group on pyridine)

Notes :

  • Ester hydrolysis is well-documented in structurally similar tetrahydrothienopyridine derivatives, such as ethyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate .

  • Amide hydrolysis would likely require harsh conditions due to the electron-withdrawing 2,4-dichlorophenoxy group stabilizing the amide bond.

Nucleophilic Substitution

The 2,4-dichlorophenoxyacetamido group (–NHCOCH₂O–C₆H₃Cl₂) may participate in nucleophilic aromatic substitution (NAS) or ether cleavage:

Reaction Type Conditions Expected Product
Chlorine displacementStrong nucleophiles (e.g., NH₃, OH⁻)Substituted phenoxy derivatives (e.g., –O–C₆H₃(OH)₂)
Ether cleavageHI (excess)2,4-dichlorophenol and acetamide fragment

Notes :

  • Dichlorophenoxy groups are typically resistant to mild nucleophiles but react under forcing conditions.

  • Ether cleavage is less likely unless subjected to concentrated hydrohalic acids.

Cyclization and Rearrangement

The tetrahydrothienopyridine core could undergo ring-opening or rearrangement under specific conditions:

Reaction Type Conditions Expected Product
Thermal decompositionHigh temperature (>200°C)Fragmentation products (thiophene, pyridine derivatives)
Acid-catalyzed rearrangementH₂SO₄ or HCl gasRing-expanded or contracted heterocycles (e.g., thienodiazepines)

Notes :

  • Similar tetrahydrothienopyridines exhibit thermal stability up to 150°C but decompose at higher temperatures .

  • Acid-mediated rearrangements are common in nitrogen-containing heterocycles but require experimental validation .

Functional Group Transformations

The benzyl group (–CH₂C₆H₅) and ethyl ester (–COOEt) offer opportunities for derivatization:

Reaction Type Conditions Expected Product
Hydrogenolysis (benzyl)H₂, Pd/CDebenzylated derivative (secondary amine)
TransesterificationROH, acid catalystAlternate ester (e.g., methyl or tert-butyl ester)

Notes :

  • Hydrogenolysis of benzyl groups is a standard method for deprotection in heterocyclic chemistry .

  • Transesterification efficiency depends on steric hindrance from the thienopyridine core.

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s bioactivity likely stems from interactions with biological targets:

Target Proposed Mechanism Supporting Evidence
Kinase inhibitionATP-binding site blockageStructural similarity to kinase inhibitors with tetrahydrothienopyridine scaffolds
Antimicrobial activityMembrane disruptionDichlorophenoxy fragments are known antimicrobial agents

Key Limitations and Research Gaps

  • No direct experimental data for this compound exists in the provided sources.

  • Predictions rely on analogs like ethyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and general heterocyclic reactivity .

  • Experimental validation (e.g., HPLC, NMR, X-ray crystallography) is required to confirm hypothesized reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituent at Position 2 Substituent at Position 6 Carboxylate/Carboxamide Key Differences Implications
Target Compound 2-(2,4-Dichlorophenoxy)acetamido Benzyl Ethyl carboxylate High lipophilicity; potential for strong target binding via halogen interactions
Ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-... (CAS 1216453-59-6) 2-(4-Chlorophenoxy)acetamido Benzyl Ethyl carboxylate Single Cl vs. 2,4-diCl Reduced steric bulk and lipophilicity; possibly lower potency
2-{[(4-Chlorophenoxy)acetyl]amino}-6-isopropyl-... (CAS 1216713-05-1) 2-(4-Chlorophenoxy)acetamido Isopropyl Carboxamide Isopropyl (vs. benzyl); carboxamide (vs. ester) Increased solubility; altered metabolic stability due to carboxamide
Ethyl 6-benzyl-2-(2-chloropropanamido)-... (CAS 1049746-42-0) 2-Chloropropanamido Benzyl Ethyl carboxylate Aliphatic Cl vs. aromatic Cl Loss of aromatic π-π interactions; potential reduction in target affinity

Key Observations

Substituent Effects at Position 2: The 2,4-dichlorophenoxy group in the target compound provides enhanced lipophilicity compared to mono-chlorinated analogs (e.g., 4-chlorophenoxy), which may improve membrane permeability or receptor binding in hydrophobic pockets . Replacement with chloropropanamido (as in CAS 1049746-42-0) eliminates aromaticity, likely reducing interactions with aromatic residues in enzymes or receptors .

Substituent Effects at Position 6: The benzyl group (target compound) contributes to steric hindrance and may protect the tetrahydrothienopyridine core from metabolic degradation.

Carboxylate vs. Carboxamide :

  • Ethyl carboxylate esters (target compound) are prone to hydrolysis, whereas carboxamide derivatives (e.g., CAS 1216713-05-1) exhibit greater metabolic stability, favoring prolonged activity .

Similarity Analysis :

  • The Boc-protected analog (CAS 193537-14-3, similarity score 0.86) retains the core structure but introduces a tert-butoxycarbonyl group, which is typically used in synthetic intermediates rather than active pharmaceutical ingredients .

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for ethyl 2-amino-6-benzyl derivatives, as described in crystallographic reports .
  • Biological Data Gaps: No direct pharmacological data are available for the target compound in the provided evidence. Comparisons rely on structural extrapolation and known substituent effects.
  • Safety Profiles : Analogous compounds (e.g., CAS 1216453-59-6) emphasize standard safety protocols (e.g., P210 for flammability), suggesting shared handling requirements .

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